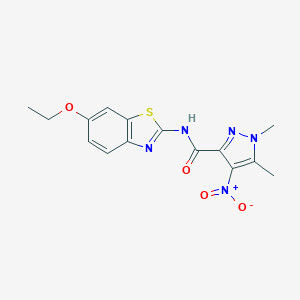![molecular formula C19H21ClN4O3S B213990 N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213990.png)
N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a thiophene ring, a furan ring, and a pyrazole ring, each contributing to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and furan intermediates, followed by their functionalization and coupling with the pyrazole derivative. Common reagents used in these reactions include organolithium reagents, halogenating agents, and coupling catalysts such as palladium or copper complexes. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to derivatives with altered properties.
Applications De Recherche Scientifique
N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mécanisme D'action
The mechanism of action of N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxamide
- N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-3-carboxamide
Uniqueness
N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide stands out due to its unique combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C19H21ClN4O3S |
|---|---|
Poids moléculaire |
420.9 g/mol |
Nom IUPAC |
N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H21ClN4O3S/c1-5-13-11(4)28-19(15(13)17(21)25)22-18(26)14-7-6-12(27-14)8-24-10(3)16(20)9(2)23-24/h6-7H,5,8H2,1-4H3,(H2,21,25)(H,22,26) |
Clé InChI |
RLCIYUBWJHYMHS-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(O2)CN3C(=C(C(=N3)C)Cl)C)C |
SMILES canonique |
CCC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(O2)CN3C(=C(C(=N3)C)Cl)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-{[4-(2-Furoyl)piperazin-1-yl]carbonyl}quinolin-2-yl)phenyl isopropyl ether](/img/structure/B213909.png)

![4-CHLORO-1,5-DIMETHYL-N~3~-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B213912.png)


![3-amino-N-(3,4-dimethoxyphenyl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B213917.png)
![4-[3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acryloyl]thiomorpholine](/img/structure/B213919.png)
![DIMETHYL 5-{[(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}ISOPHTHALATE](/img/structure/B213922.png)


![3-amino-4-(furan-2-yl)-N-(2-methoxyphenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B213928.png)

![4-nitro-1-methyl-N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-5-carboxamide](/img/structure/B213930.png)
![5-{[1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid](/img/structure/B213931.png)
